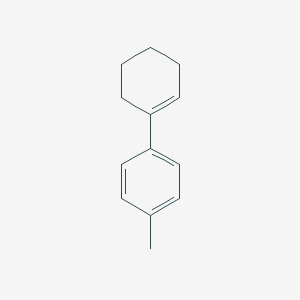
1-(4-Tolyl)-1-cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tolyl)-1-cyclohexene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102326. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
Catalysis
1-(4-Tolyl)-1-cyclohexene serves as a valuable intermediate in organic synthesis, particularly in catalysis. Its structure allows it to participate in various reactions, including hydrosilylation and cross-coupling reactions. For instance, transition metal complexes utilizing this compound have been developed for selective catalysis, enhancing the efficiency of chemical transformations involving alkenes and silanes .
Synthetic Pathways
This compound can be synthesized through several methods, including the reaction of cyclohexene with p-tolyl lithium or through other alkylation processes involving cyclohexene derivatives. Its ability to undergo electrophilic additions makes it a versatile building block for more complex molecules in organic chemistry .
Material Science
Polymer Chemistry
In polymer science, this compound is explored for its potential use in creating copolymers and modified polymers. Its incorporation into polymer matrices can enhance thermal and mechanical properties, making it suitable for applications in coatings, adhesives, and sealants .
Functional Materials
The compound's unique structural features allow it to be used in the development of functional materials that exhibit specific optical or electronic properties. Research into its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is ongoing, given its potential to improve device efficiency .
Biological Applications
Pharmaceutical Chemistry
There is interest in the biological activity of this compound as a precursor for pharmaceutical compounds. The structural similarity to known bioactive molecules suggests potential applications in drug design and development. Studies are being conducted to evaluate its efficacy against various biological targets .
Toxicological Studies
Research into the toxicokinetics of compounds similar to this compound has revealed important insights into their metabolic pathways and safety profiles. Understanding these aspects is crucial for assessing the environmental impact and safety of using this compound in industrial applications
Case Studies
特性
CAS番号 |
1821-23-4 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
1-(cyclohexen-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |
InChIキー |
YAOVYZVTIFLTSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
正規SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
Key on ui other cas no. |
1821-23-4 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















